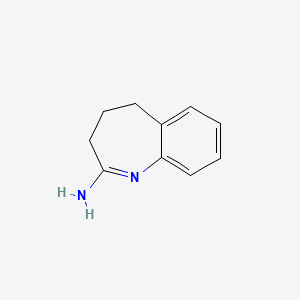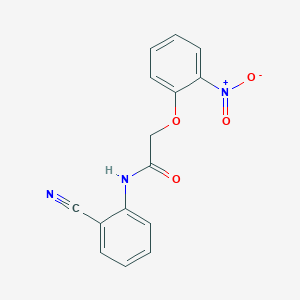![molecular formula C16H13NO4 B5740668 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BBIQD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research. BBIQD is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other bioactive molecules. BBIQD has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
作用機序
The mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer development. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to inhibit the activity of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can reduce inflammation and tumor growth in animal models of cancer.
実験室実験の利点と制限
The advantages of using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its synthetic accessibility, its demonstrated pharmacological properties, and its potential applications in various fields of research. However, there are also limitations to using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent derivatives of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-amino-1,3-dioxoisoindoline with butyryl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
科学的研究の応用
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-13(18)21-17-15(19)11-8-3-6-10-7-4-9-12(14(10)11)16(17)20/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYNXQHQFQFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B5740600.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)


![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)




![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)